3-Azido-4-methylbenzamide
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Overview
Description
3-Azido-4-methylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-bromo-4-methylbenzamide, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 3-Azido-4-methylbenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.
Chemical Reactions Analysis
Types of Reactions
3-Azido-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (CuAAC).
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for nucleophilic substitution reactions.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Copper Catalysts (CuAAC): Used for cycloaddition reactions.
Major Products Formed
Primary Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
3-Azido-4-methylbenzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Bioconjugation: Utilized in labeling and functionalizing biomolecules for various biochemical studies.
Mechanism of Action
The mechanism of action of 3-Azido-4-methylbenzamide largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form stable triazole rings. These triazoles can interact with biological targets, potentially inhib
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-azido-4-methylbenzamide |
InChI |
InChI=1S/C8H8N4O/c1-5-2-3-6(8(9)13)4-7(5)11-12-10/h2-4H,1H3,(H2,9,13) |
InChI Key |
AEYRSNLLWPJNFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=[N+]=[N-] |
Origin of Product |
United States |
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